2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid
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Overview
Description
2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid is a complex organic compound with a unique structure that includes a sulfanyl group attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 3,7,11-trimethyldodeca-2,6,10-trien-1-yl sulfide, which is then reacted with butanedioic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl stearate
- 2-{[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy}tetrahydro-2H-pyran
- (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl decanoate
Uniqueness
What sets 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid apart from similar compounds is its unique combination of a sulfanyl group and a butanedioic acid backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
410078-70-5 |
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Molecular Formula |
C19H30O4S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)butanedioic acid |
InChI |
InChI=1S/C19H30O4S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-24-17(19(22)23)13-18(20)21/h7,9,11,17H,5-6,8,10,12-13H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
PFRYVOHLCIMHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSC(CC(=O)O)C(=O)O)C)C)C |
Origin of Product |
United States |
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